REACTION_CXSMILES
|
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:10]#[N:11])[C:7]([F:12])=[CH:6][C:5]=1[O:13][CH3:14].[OH-].[Na+]>C(O)C>[C:10]([C:8]1[C:7]([F:12])=[CH:6][C:5]([O:13][CH3:14])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2])#[N:11] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
all of the starting material was consumed
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
treated with 2N HCl until the pH was 1
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dioxane
|
Type
|
WASH
|
Details
|
was washed with aq saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=CC(=C(C(=O)O)C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |